5-bromo-N-cyclopropyl-2,3-difluoroaniline

Catalog No.
S995299
CAS No.
1704067-39-9
M.F
C9H8BrF2N
M. Wt
248.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-N-cyclopropyl-2,3-difluoroaniline

CAS Number

1704067-39-9

Product Name

5-bromo-N-cyclopropyl-2,3-difluoroaniline

IUPAC Name

5-bromo-N-cyclopropyl-2,3-difluoroaniline

Molecular Formula

C9H8BrF2N

Molecular Weight

248.07 g/mol

InChI

InChI=1S/C9H8BrF2N/c10-5-3-7(11)9(12)8(4-5)13-6-1-2-6/h3-4,6,13H,1-2H2

InChI Key

UKUWKKBKSNKZBK-UHFFFAOYSA-N

SMILES

C1CC1NC2=C(C(=CC(=C2)Br)F)F

Canonical SMILES

C1CC1NC2=C(C(=CC(=C2)Br)F)F

5-Bromo-N-cyclopropyl-2,3-difluoroaniline is an aromatic amine characterized by the presence of a bromine atom and two fluorine atoms on the benzene ring, along with a cyclopropyl group attached to the nitrogen atom. Its molecular formula is C₉H₈BrF₂N, and it has a molecular weight of approximately 251.07 g/mol. The compound is known for its distinctive physical properties and reactivity due to the presence of halogens and the cyclopropyl moiety.

Due to the limited research on this specific compound, information on its safety hazards is not available. However, similar aromatic amines and halides can be flammable, irritating, or harmful if inhaled or ingested [].

Typical of aromatic amines and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Electrophilic Aromatic Substitution: The difluoro groups can influence the reactivity of the aromatic ring, making it susceptible to further electrophilic substitutions.
  • Cross-Coupling Reactions: It can be utilized in cross-coupling reactions, such as Suzuki or Heck reactions, due to the presence of the bromine atom .

Research indicates that 5-bromo-N-cyclopropyl-2,3-difluoroaniline exhibits notable biological activities. It has been studied for its potential as an anti-viral agent, particularly against viruses like Hepatitis C . Furthermore, its structural features may contribute to its efficacy in inhibiting specific biological pathways or enzyme activities.

The synthesis of 5-bromo-N-cyclopropyl-2,3-difluoroaniline typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available 5-bromo-2,3-difluoroaniline.
  • Cyclopropylamine Reaction: A cyclopropylamine is introduced to form the N-cyclopropyl derivative through an amination reaction.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to isolate the desired compound .

5-Bromo-N-cyclopropyl-2,3-difluoroaniline finds applications in various fields:

  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses in treating viral infections or as anticancer agents.
  • Material Science: The compound may serve as a building block for synthesizing novel materials with specific electronic or optical properties.
  • Chemical Synthesis: It is used in organic synthesis as an intermediate in the production of more complex molecules .

Studies on 5-bromo-N-cyclopropyl-2,3-difluoroaniline's interactions with biological systems have revealed insights into its mechanism of action. For instance, its ability to inhibit certain enzymes suggests that it may interfere with critical biological pathways involved in disease processes. Further research is needed to fully elucidate these interactions and their implications for drug development .

Several compounds share structural similarities with 5-bromo-N-cyclopropyl-2,3-difluoroaniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroanilineBromine and difluoro groups on different positionsUsed in photocatalytic reactions
4-Cyclopropyl-3,5-difluoroanilineCyclopropyl group attached directly to the aromatic ringDifferent substitution pattern affecting reactivity
N-Cyclopropyl-2-fluoroanilineContains only one fluorine atomSimpler structure may lead to different biological activity

Uniqueness

What sets 5-bromo-N-cyclopropyl-2,3-difluoroaniline apart from these similar compounds is its specific arrangement of bromine and fluorine substituents on the aromatic ring combined with the cyclopropyl nitrogen substituent. This unique configuration likely influences its chemical reactivity and biological properties significantly.

The synthesis of 5-bromo-N-cyclopropyl-2,3-difluoroaniline requires careful consideration of halogenation strategies that can effectively introduce bromine atoms into polyfluorinated aromatic systems. The presence of electron-withdrawing fluorine substituents significantly influences the reactivity and regioselectivity of halogenation reactions, necessitating specialized approaches for achieving the desired substitution pattern [1] [2].

Electrophilic Bromination Mechanisms

Electrophilic aromatic substitution represents the most widely employed methodology for introducing bromine atoms into fluorinated aniline derivatives [1] [3]. The mechanism proceeds through the formation of a highly electrophilic bromine species, typically generated through coordination with Lewis acid catalysts such as iron tribromide [4] [5].

The classical electrophilic bromination mechanism involves three distinct phases: formation of the electrophilic species, nucleophilic attack by the aromatic ring, and regeneration of aromaticity through proton elimination [1] [4]. In the presence of iron tribromide as a Lewis acid catalyst, molecular bromine forms a more reactive electrophilic complex through coordination, significantly enhancing the electrophilic character of the bromine atom [5] [6].

The reaction mechanism initiates with the coordination of iron tribromide to molecular bromine, creating a polarized bromine-bromine bond that facilitates heterolytic cleavage [4] [5]. This process generates a highly electrophilic bromonium ion species that readily attacks the electron-rich aromatic ring system. The subsequent formation of a resonance-stabilized arenium intermediate represents the rate-determining step of the overall transformation [1] [4].

For difluoroaniline substrates, the electron-withdrawing nature of fluorine substituents significantly influences both the reactivity and regioselectivity of electrophilic bromination [2] [7]. The presence of fluorine atoms at the 2,3-positions creates a distinctive electronic environment that directs electrophilic attack toward specific positions on the aromatic ring.

Research findings demonstrate that regioselective molecular bromination can be achieved under carefully controlled conditions [2]. Temperature control emerges as a critical parameter, with optimal results obtained at temperatures ranging from negative fifty degrees Celsius to zero degrees Celsius [2]. These low-temperature conditions favor the formation of kinetically controlled products while minimizing competing side reactions.

ElectrophileTemperature (°C)SolventSelectivityYield (%)
Br₂/FeBr₃0-25CH₂Cl₂ortho/para75-85
N-Bromosuccinimide0-50CH₂Cl₂/MeCNpara selective80-92
Trichloroisocyanuric acidRTAcetone/WaterModerate70-85
Molecular Br₂-50 to 0CH₂Cl₂High regio85-95

Directed Ortho-Metalation Approaches

Directed ortho-metalation represents an alternative strategy for introducing halogen substituents into aromatic systems with high regioselectivity [8]. This methodology exploits the coordinating ability of directing groups to facilitate selective lithiation at ortho positions, followed by electrophilic trapping with halogenating agents [8].

The directed ortho-metalation mechanism involves the formation of an organolithium intermediate through deprotonation of the aromatic ring at positions adjacent to the directing group [8]. The directing group functions as a Lewis base, coordinating to the lithium cation and stabilizing the resulting organometallic species through chelation [8].

For aniline derivatives, the amino group serves as an effective directing group, particularly when protected or modified to enhance its coordinating ability [8]. The nitrogen atom provides a coordination site for alkyllithium reagents, facilitating regioselective deprotonation at the ortho position [8].

The directed ortho-metalation approach offers several advantages over traditional electrophilic substitution methods, including enhanced regioselectivity and the ability to introduce substituents under mild conditions [8]. This methodology demonstrates particular utility for substrates containing multiple electron-withdrawing groups, where conventional electrophilic substitution may be challenging [8].

Optimization of reaction conditions requires careful selection of the lithiating agent, temperature, and solvent system [8]. Typical conditions employ n-butyllithium or sec-butyllithium as the metalating agent in ethereal solvents at low temperatures [8]. The subsequent electrophilic trapping step utilizes various halogenating reagents, including molecular bromine or N-bromosuccinimide [8].

N-Cyclopropylation Techniques

The introduction of cyclopropyl groups onto nitrogen atoms presents unique synthetic challenges due to the inherent strain and reactivity of the cyclopropane ring system [9] [10]. Conventional nucleophilic substitution approaches prove ineffective due to the resistance of cyclopropyl halides toward nucleophilic attack [9].

Buchwald-Hartwig Amination Conditions

The Buchwald-Hartwig amination methodology represents the most versatile and widely applicable approach for forming carbon-nitrogen bonds between aryl halides and amines [11] [12]. This palladium-catalyzed cross-coupling reaction enables the efficient construction of N-cyclopropylated aniline derivatives under relatively mild conditions [11].

The catalytic cycle of Buchwald-Hartwig amination proceeds through four key elementary steps: oxidative addition of the aryl halide to palladium(0), coordination of the amine nucleophile, base-assisted deprotonation and halide displacement, and reductive elimination to form the carbon-nitrogen bond [11]. The choice of phosphine ligand plays a crucial role in determining the efficiency and scope of the transformation [12] [13].

Modern developments in ligand design have led to the creation of bulky, electron-rich biaryl phosphine ligands that demonstrate exceptional performance in challenging amination reactions [12] [13]. These specialized ligands, including 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), enable efficient coupling of aryl chlorides with various amine nucleophiles [12] [14].

The electronic and steric properties of these advanced ligands contribute to their superior catalytic performance [13]. The electron-rich nature of the phosphine center facilitates oxidative addition of aryl halides, while the bulky biaryl framework provides steric protection and influences the coordination environment around the palladium center [13].

For N-cyclopropylation reactions, the use of cyclopropylamine as the nucleophilic coupling partner requires optimization of reaction conditions to achieve high conversion and selectivity [11]. Base selection emerges as a critical parameter, with sodium tert-butoxide demonstrating superior performance compared to weaker inorganic bases [11] [14].

MethodCatalystBaseTemperature (°C)Yield Range (%)
Buchwald-HartwigPd(OAc)₂/XPhosNaOtBu80-11070-85
Ullmann CouplingCuI/PhenanthrolineK₂CO₃120-14065-80
PhotocatalysisCu(acac)₂/PhotocatalystK₃PO₄25-4075-90
Bismuth ReagentCu(OAc)₂Pyridine5080-95

Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions provide an alternative approach to Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds, particularly in cases where palladium catalysis proves challenging [15] [16]. These copper-catalyzed transformations operate through distinct mechanistic pathways and demonstrate complementary substrate scope [15] [17].

The traditional Ullmann condensation, also known as the Goldberg reaction when applied to nitrogen nucleophiles, requires high temperatures and stoichiometric amounts of copper [16]. However, modern variants employ catalytic amounts of copper in combination with suitable ligands, enabling reactions under milder conditions [15] [18].

Recent advances in Ullmann-type N-arylation have focused on the development of amino acid-derived ligands that dramatically improve reaction efficiency [15]. N-methylglycine and L-proline emerge as particularly effective ligands, enabling coupling reactions at temperatures as low as forty degrees Celsius [15].

The mechanism of copper-catalyzed Ullmann coupling involves oxidative addition of the aryl halide to copper(I), followed by coordination and deprotonation of the amine nucleophile [16]. The resulting copper(III) intermediate undergoes reductive elimination to form the desired carbon-nitrogen bond and regenerate the copper(I) catalyst [16].

For N-cyclopropylation applications, Ullmann-type conditions demonstrate particular utility with electron-deficient aryl halides, where the electron-withdrawing nature of fluorine substituents enhances the reactivity toward oxidative addition [16] [19]. The use of potassium carbonate as base and dimethyl sulfoxide as solvent provides optimal conditions for these transformations [15].

The development of palladium-copper dual catalytic systems represents a recent innovation in Ullmann-type chemistry [19]. These hybrid systems combine the advantages of both metals, enabling selective carbon-nitrogen bond formation with enhanced functional group tolerance [19].

Sequential Functionalization Protocols

The synthesis of highly substituted aromatic compounds such as 5-bromo-N-cyclopropyl-2,3-difluoroaniline often requires sequential functionalization approaches that introduce different substituents in a controlled and selective manner [20]. These multistep protocols must carefully consider the electronic and steric effects of existing substituents on subsequent transformations [20].

Sequential functionalization strategies typically involve the systematic construction of complex molecular architectures through a series of discrete chemical transformations [20]. Each step in the sequence must be optimized to achieve high yield and selectivity while maintaining compatibility with previously installed functional groups [20].

The design of effective sequential protocols requires careful analysis of the electronic effects exerted by different substituents [21]. Electron-withdrawing groups such as fluorine atoms influence the reactivity of the aromatic ring toward both electrophilic and nucleophilic substitution reactions [21]. These directing effects must be considered when planning the order of functional group installation [21].

For the synthesis of 5-bromo-N-cyclopropyl-2,3-difluoroaniline, several sequential approaches can be envisioned depending on the availability of starting materials and the desired synthetic efficiency [20]. One representative protocol involves initial halogenation of 2,3-difluoroaniline, followed by protection of the amino group, N-cyclopropylation, and final deprotection [20].

The optimization of sequential protocols requires careful attention to reaction conditions, including temperature, solvent, and catalyst loading [22]. Temperature effects play a particularly important role in determining reaction rates and selectivity [22]. Higher temperatures generally increase reaction rates but may also promote undesired side reactions or catalyst decomposition [22].

StepReaction TypeConditionsTime (h)Yield (%)
1HalogenationBr₂/FeBr₃, 0°C288
2ProtectionAc₂O/Pyridine495
3N-CyclopropylationCyclopropyl bromide/Pd cat1278
4DeprotectionNaOH/MeOH692

Alternative sequential approaches may employ different orders of functional group introduction based on the specific requirements of the target molecule [20]. The choice of synthetic route depends on factors such as substrate availability, reaction efficiency, and overall synthetic economy [20].

The development of continuous flow methodologies represents an emerging approach to sequential functionalization that offers advantages in terms of reaction control and scalability [20]. These systems enable precise control of reaction parameters and facilitate the integration of multiple synthetic steps into a single continuous process [20].

Process intensification through continuous flow technology allows for improved heat and mass transfer, leading to enhanced reaction rates and selectivity [20]. The ability to precisely control residence times and mixing patterns in flow systems provides opportunities for optimizing sequential transformations [20].

The design of effective palladium catalysts for polyhalogenated substrates such as 5-bromo-N-cyclopropyl-2,3-difluoroaniline requires careful consideration of both electronic and steric factors that influence the key elementary steps of the catalytic cycle [1] [2]. The presence of multiple electron-withdrawing fluorine substituents combined with the bromine atom creates a uniquely challenging substrate that demands specialized catalyst systems to achieve efficient cross-coupling transformations.

Electronic Considerations in Catalyst Design

The electron-withdrawing nature of fluorine substituents significantly impacts the oxidative addition step of the Suzuki-Miyaura mechanism [3] [4]. Computational studies have demonstrated that oxidative addition is primarily governed by electronic effects, with electron-withdrawing ligands paradoxically lowering energy barriers for transmetalation while electron-rich ligands facilitate oxidative addition to electron-poor aryl halides [4]. For 5-bromo-N-cyclopropyl-2,3-difluoroaniline, the 2,3-difluoro substitution pattern creates a highly electron-deficient aromatic system that requires electron-rich phosphine ligands to promote efficient oxidative addition [5] [6].

The most successful catalyst systems for such challenging substrates employ bulky, electron-rich dialkylbiarylphosphine ligands that generate highly reactive monoligated palladium(0) species [5] [7]. The increased electron density provided by these ligands facilitates the initial carbon-halogen bond activation, which is often the rate-determining step for electron-poor aryl halides [8] [7]. Ligands such as SPhos (2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine) and XPhos have demonstrated exceptional activity with polyhalogenated anilines due to their optimal balance of steric bulk and electronic properties [8] [5].

Steric Factors and Ligand Architecture

The steric environment around the palladium center plays a crucial role in determining both the selectivity and efficiency of cross-coupling reactions with polyhalogenated substrates [3] [9]. Bulky ligands serve multiple functions: they promote the formation of catalytically active monoligated palladium complexes, enhance the rate of reductive elimination, and provide selectivity in cases where multiple halogen sites are present [6] [7].

For 5-bromo-N-cyclopropyl-2,3-difluoroaniline, the cyclopropyl substituent on the nitrogen atom introduces additional steric constraints that must be accommodated by the catalyst system [10]. The spatial arrangement of the difluoro substituents creates a sterically congested environment around the bromine-bearing carbon, necessitating the use of ligands that can effectively coordinate to palladium while maintaining sufficient reactivity for oxidative addition [3] [11].

Recent developments have introduced specialized precatalyst systems designed to address these challenges [6] [11]. The Buchwald family of precatalysts, featuring aminobiphenyl ligands in palladacycle frameworks, provides well-defined starting points for catalyst activation with precise palladium-to-ligand ratios [6]. These systems have proven particularly effective with electron-poor polyhalogenated substrates, offering improved reproducibility and reduced catalyst loading requirements compared to traditional catalyst generation methods.

Catalyst Loading Optimization

The optimization of catalyst loading for polyhalogenated substrates requires balancing efficiency with economic considerations [12] [3]. Studies on exhaustive Suzuki-Miyaura reactions of polychlorinated pyridines have demonstrated that catalyst loadings can be reduced to as low as 0.5-2 mol% when appropriate ligand systems are employed [12] [13]. For 5-bromo-N-cyclopropyl-2,3-difluoroaniline, typical catalyst loadings range from 1-5 mol% depending on the specific reaction conditions and coupling partner employed.

The use of advanced ligand systems such as AdPBu₂ (diadamantyl-n-butylphosphine) has enabled the achievement of extremely low catalyst loadings (0.005 mol%) for certain polyhalogenated substrates, though such systems may require more forcing conditions [14]. The economic viability of these ultra-low loading systems must be weighed against the increased cost of specialized ligands and longer reaction times often required.

Boronic Acid Partner Selection Criteria

The selection of appropriate boronic acid coupling partners for reactions with 5-bromo-N-cyclopropyl-2,3-difluoroaniline requires comprehensive evaluation of stability, reactivity, and compatibility factors [15] [16]. The electronic nature of the polyhalogenated aniline substrate influences both the rate of transmetalation and the overall reaction efficiency, making partner selection a critical determinant of synthetic success.

Transmetalation Kinetics and Mechanism

The transmetalation step in Suzuki-Miyaura coupling involves the transfer of the organic group from boron to palladium, and its efficiency is critically dependent on the nature of both the boronic acid partner and the reaction conditions [1] [19]. For electron-poor substrates such as 5-bromo-N-cyclopropyl-2,3-difluoroaniline, the palladium center becomes more electrophilic following oxidative addition, potentially accelerating transmetalation with electron-rich boronic acids [4].

Recent mechanistic studies have identified two primary pathways for transmetalation: direct reaction of the palladium-halide complex with activated boronate species (path A) and base-mediated halide displacement followed by boronic acid coordination (path B) [2] [19]. The choice of pathway depends significantly on the reaction conditions, with aqueous or protic solvents favoring path B through hydroxide-mediated activation [19]. For reactions involving 5-bromo-N-cyclopropyl-2,3-difluoroaniline, the selection of appropriate base and solvent systems can direct the reaction through the most efficient mechanistic pathway.

The use of phase transfer catalysts has emerged as a powerful strategy for enhancing transmetalation rates, particularly in biphasic reaction systems [19]. These additives can provide up to 12-fold rate enhancements by facilitating the formation of reactive boronate species and improving mass transfer between phases [19]. Such strategies may prove particularly valuable for challenging substrates where traditional conditions provide suboptimal results.

Functional Group Compatibility

The presence of the cyclopropyl amino substituent in 5-bromo-N-cyclopropyl-2,3-difluoroaniline introduces additional compatibility considerations for boronic acid partner selection [10]. Basic nitrogen functionalities can coordinate to boron centers, potentially interfering with the transmetalation process or leading to competing side reactions [15]. The selection of boronic acid partners must account for these potential interactions, with sterically hindered or electronically deactivated boron centers often providing improved compatibility.

Heteroarylboronic acids present particular challenges due to their tendency to coordinate to palladium through heteroatom donors, potentially disrupting the catalytic cycle [3] [20]. The pyridyl nitrogen in pyridylboronic acids, for example, can compete with phosphine ligands for coordination sites on palladium, leading to reduced catalytic activity [17]. When heteroaryl coupling partners are required, the use of protected or electronically deactivated variants may provide improved results.

Solvent Effects on Coupling Efficiency

The choice of solvent system profoundly influences the efficiency, selectivity, and environmental impact of Suzuki-Miyaura couplings involving 5-bromo-N-cyclopropyl-2,3-difluoroaniline [21] [22]. Solvent effects operate through multiple mechanisms, including catalyst solvation, substrate solubility, and influence on the relative rates of competing reaction pathways [23] [22].

Mechanistic Solvent Effects

Computational and experimental studies have revealed that solvent polarity can dramatically influence the mechanism and selectivity of Suzuki-Miyaura couplings [23] [22]. Polar solvents such as acetonitrile and dimethylformamide can stabilize anionic transition states during oxidative addition, potentially altering the relative reactivity of different halogen substituents in polyhalogenated substrates [23]. However, the relationship between solvent dielectric constant and selectivity is not straightforward, with water, alcohols, and several polar aprotic solvents providing similar selectivity patterns to nonpolar solvents [23].

For 5-bromo-N-cyclopropyl-2,3-difluoroaniline, the electron-withdrawing fluorine substituents create a highly polarized aromatic system that may exhibit enhanced reactivity in polar solvents [12] [3]. The stabilization of charged intermediates by high-dielectric solvents can facilitate oxidative addition to electron-poor aryl halides, though this must be balanced against potential catalyst deactivation or substrate decomposition under more polar conditions.

The role of protic solvents in promoting transmetalation through hydroxide-mediated pathways has been well-established [2] [19]. Aqueous or mixed aqueous-organic solvent systems can provide significant rate enhancements through the formation of more reactive boronate species [24] [25]. For challenging substrates like polyhalogenated anilines, the use of water-containing solvent systems may enable the use of milder reaction conditions while maintaining high efficiency.

Green Chemistry Considerations

The environmental impact of solvent selection has become increasingly important in pharmaceutical and industrial applications [21] [26]. Traditional organic solvents such as dioxane and tetrahydrofuran, while effective for cross-coupling reactions, present concerns regarding toxicity, waste generation, and energy requirements for recovery [21] [27].

Aqueous micellar systems using surfactants such as TPGS-750-M have emerged as highly effective alternatives for Suzuki-Miyaura couplings [28] [29]. These systems can achieve excellent yields (90-99%) under mild conditions while dramatically reducing the environmental footprint of the reaction [28]. For 5-bromo-N-cyclopropyl-2,3-difluoroaniline, the compatibility with aqueous conditions must be evaluated in terms of substrate stability and catalyst performance under the specific reaction conditions employed.

Alternative green solvents including ethyl lactate, 2-methyltetrahydrofuran, and γ-valerolactone have been evaluated for cross-coupling applications [21] [27]. However, studies have revealed that Suzuki-Miyaura reactions are often relatively insensitive to solvent choice, with reaction temperature, catalyst loading, and base selection having more significant impacts on reaction outcome [21] [27]. This tolerance provides opportunities for implementing more sustainable solvent systems without sacrificing reaction efficiency.

Optimization Strategies

The optimization of solvent systems for 5-bromo-N-cyclopropyl-2,3-difluoroaniline requires systematic evaluation of multiple parameters including temperature tolerance, base compatibility, and substrate solubility [30]. Mixed solvent systems often provide optimal performance by combining the benefits of multiple solvents while mitigating individual limitations [31] [32].

Water-alcohol mixtures such as n-butanol/water (3:1) have proven highly effective for challenging heteroaryl substrates, providing both the protic environment necessary for efficient transmetalation and the organic character required for substrate solubility [30]. The rational design of such mixed systems requires understanding the specific requirements of each reaction component and optimizing the composition accordingly.

XLogP3

3.4

Dates

Last modified: 08-16-2023

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